molecular formula C22H25ClN4S B13759592 1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)-4-(2-thiazolyl)piperazine CAS No. 23892-32-2

1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)-4-(2-thiazolyl)piperazine

Cat. No.: B13759592
CAS No.: 23892-32-2
M. Wt: 413.0 g/mol
InChI Key: DIJJVQWKIPOUHO-UHFFFAOYSA-N
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Description

1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)-4-(2-thiazolyl)piperazine is a complex organic compound that features a piperazine ring substituted with a thiazole group and a chlorophenylbenzylamino group. Compounds of this nature are often studied for their potential pharmacological properties and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)-4-(2-thiazolyl)piperazine typically involves multi-step organic reactions. One possible route could include:

    Formation of the piperazine ring: Starting from ethylenediamine and a suitable dihalide.

    Introduction of the thiazole group: Using a thiazole derivative in a nucleophilic substitution reaction.

    Attachment of the chlorophenylbenzylamino group: Through a reductive amination process involving p-chlorobenzaldehyde and a suitable amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)-4-(2-thiazolyl)piperazine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological systems.

    Medicine: Potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)-4-(2-thiazolyl)piperazine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. Detailed studies would be required to elucidate these pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)-4-(2-pyridyl)piperazine
  • 1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)-4-(2-imidazolyl)piperazine

Uniqueness

1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)-4-(2-thiazolyl)piperazine may exhibit unique properties due to the presence of the thiazole group, which can influence its chemical reactivity and biological activity compared to similar compounds with different heterocyclic groups.

Properties

CAS No.

23892-32-2

Molecular Formula

C22H25ClN4S

Molecular Weight

413.0 g/mol

IUPAC Name

N-[(4-chlorophenyl)-phenylmethyl]-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]ethanamine

InChI

InChI=1S/C22H25ClN4S/c23-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-10-12-26-13-15-27(16-14-26)22-25-11-17-28-22/h1-9,11,17,21,24H,10,12-16H2

InChI Key

DIJJVQWKIPOUHO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCNC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=NC=CS4

Origin of Product

United States

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